L-Arginine beta-naphthylamide hydrochloride
CAS No.: 18905-73-2
Cat. No.: VC21542668
Molecular Formula: C16H22ClN5O
Molecular Weight: 335.83 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 18905-73-2 |
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Molecular Formula | C16H22ClN5O |
Molecular Weight | 335.83 g/mol |
IUPAC Name | (2S)-2-amino-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide;hydrochloride |
Standard InChI | InChI=1S/C16H21N5O.ClH/c17-14(6-3-9-20-16(18)19)15(22)21-13-8-7-11-4-1-2-5-12(11)10-13;/h1-2,4-5,7-8,10,14H,3,6,9,17H2,(H,21,22)(H4,18,19,20);1H/t14-;/m0./s1 |
Standard InChI Key | WEVOXPYVEJEKIT-UQKRIMTDSA-N |
Isomeric SMILES | C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCCN=C(N)N)N.Cl |
SMILES | C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCN=C(N)N)N.Cl |
Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCN=C(N)N)N.Cl |
Fundamental Chemical Properties and Structure
Chemical Identity and Nomenclature
L-Arginine beta-naphthylamide hydrochloride is a synthetic derivative of the amino acid L-arginine. The compound is formed through the condensation of the carboxy group of L-arginine with the amino group of 2-naphthylamine, creating an amide linkage . This structural modification significantly alters the functional properties while retaining some of the biological activity associated with the parent amino acid.
The compound is identified by several key parameters:
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Molecular Formula: C16H22ClN5O
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Molecular Weight: 335.83 g/mol
The compound is also known by several synonyms including:
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L-Arginine 2-naphthylamide hydrochloride
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Arg-beta-naphthylamide hydrochloride
Structural Characteristics and Physical Properties
The molecular structure comprises the amino acid L-arginine linked to a naphthalene ring system through an amide bond. This combination creates a compound with both hydrophilic and hydrophobic regions, influencing its solubility and interaction with biological systems.
Table 1: Key Physical and Chemical Properties
Property | Value | Source |
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Molecular Weight | 335.83 g/mol | |
Base Compound Weight | 299.37 g/mol | |
XLogP3-AA | 0.6 | |
Hydrogen Bond Donors | 4 | |
Hydrogen Bond Acceptors | 3 | |
Rotatable Bond Count | 6 | |
Exact Mass | 299.17461031 Da |
The compound's moderate lipophilicity (XLogP3-AA value of 0.6) suggests a balance between aqueous solubility and membrane permeability, which is advantageous for many biological applications . The presence of four hydrogen bond donors and three acceptors contributes to its interaction potential with biological macromolecules, particularly proteins and enzymes.
Biochemical Significance and Research Applications
Enzyme Interaction Studies
L-Arginine beta-naphthylamide hydrochloride serves as a potent substrate for nitric oxide synthase (NOS), an enzyme crucial in cardiovascular health and metabolic processes . This interaction makes it particularly valuable in enzyme assays designed to study NOS activity, providing researchers with tools to investigate:
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Enzymatic reaction kinetics
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Inhibitor screening and development
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Structure-activity relationships of NOS enzymes
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Cardiovascular disease mechanisms
The compound's ability to function as a chromogenic substrate further enhances its utility in quantitative enzyme assays, allowing researchers to monitor reaction progress through spectrophotometric methods .
Cell Culture Applications
Researchers frequently utilize L-Arginine beta-naphthylamide hydrochloride to supplement cell culture media, particularly in studies involving endothelial cells . This application supports several research objectives:
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Promotion of cell growth and viability
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Investigation of nitric oxide-dependent cellular responses
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Modeling of vascular endothelial function
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Development of tissue engineering protocols
The compound's role in cellular research extends to examining pathways involved in inflammation, oxidative stress, and vascular remodeling, all critical processes in cardiovascular physiology and pathology.
Pharmaceutical Research and Development
Vascular Health Applications
L-Arginine beta-naphthylamide hydrochloride has garnered significant interest in pharmaceutical development aimed at enhancing blood flow and improving vascular health . Its potential therapeutic applications include:
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Development of treatments for hypertension
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Investigation of vasodilatory mechanisms
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Enhancement of tissue perfusion in ischemic conditions
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Modulation of endothelial dysfunction
The compound's involvement in nitric oxide production pathways makes it particularly relevant for cardiovascular drug development, as nitric oxide is a critical mediator of vascular tone and endothelial function.
Neuroscience Research Applications
The neuroprotective potential of L-Arginine beta-naphthylamide hydrochloride has driven its investigation in neuroscience research . Studies have explored its role in:
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Cognitive enhancement mechanisms
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Neuroprotection against oxidative stress
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Neurodegenerative disease models
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Cerebral blood flow regulation
The compound's ability to influence nitric oxide levels in neural tissues provides a mechanistic basis for these applications, as nitric oxide serves multiple functions in the central nervous system, including neurotransmission, neuroprotection, and cerebrovascular regulation.
Sports Science and Performance Enhancement Research
Nitric Oxide Enhancement Studies
L-Arginine beta-naphthylamide hydrochloride is included in research formulations aimed at improving athletic performance and recovery . The scientific rationale for these applications centers on:
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Enhanced nitric oxide production
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Improved blood flow to skeletal muscles
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Increased nutrient delivery during exercise
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Potential acceleration of post-exercise recovery
Table 2: Research Applications in Sports Science
Application Area | Proposed Mechanism | Relevant Parameters |
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Exercise Capacity | Vasodilation via NO | Blood flow, oxygen delivery |
Muscle Recovery | Enhanced nutrient delivery | Metabolite clearance, protein synthesis |
Hypertrophy | Cellular signaling | Muscle protein synthesis, cell volume |
Fatigue Resistance | Metabolic efficiency | Lactate threshold, oxygen utilization |
These applications extend the research utility of the compound beyond traditional biochemical and medical investigations into the realm of exercise physiology and sports performance.
Analytical Considerations and Research Methods
Detection and Quantification
The chromogenic properties of L-Arginine beta-naphthylamide hydrochloride facilitate its detection and quantification in research settings . Common analytical approaches include:
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Spectrophotometric assays
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High-performance liquid chromatography (HPLC)
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Mass spectrometry for structural confirmation
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Enzyme-linked assays for activity measurements
These methods enable researchers to monitor the compound's concentration, purity, and enzymatic interactions in various experimental contexts.
Future Research Directions
Emerging Applications
The versatility of L-Arginine beta-naphthylamide hydrochloride suggests several promising directions for future research:
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Development of targeted drug delivery systems leveraging its unique structural properties
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Investigation of its potential in tissue engineering applications
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Exploration of synergistic effects with other bioactive compounds
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Application in new diagnostic methodologies for vascular and metabolic disorders
These emerging areas represent the evolving research landscape surrounding this multifunctional compound.
Methodological Advancements
Ongoing improvements in analytical technologies and research methodologies continue to enhance the utility of L-Arginine beta-naphthylamide hydrochloride in scientific investigations. Promising methodological developments include:
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Advanced imaging techniques to visualize compound distribution in biological systems
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High-throughput screening approaches for identifying novel applications
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Computational modeling to predict interactions with various biological targets
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Precision medicine applications that leverage individual variations in nitric oxide metabolism
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